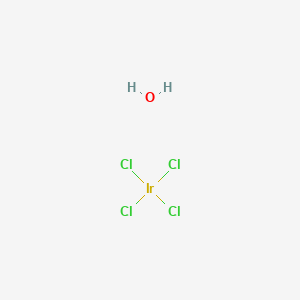
Iridium(IV) chloride hydrate
Overview
Description
Iridium(IV) chloride hydrate, with the chemical formula IrCl₄·xH₂O, is a black crystalline solid. This compound is known for its significant role as a precursor in the synthesis of iridium-based catalysts and nanoparticles . Iridium, a rare and precious metal, is renowned for its remarkable catalytic properties, making this compound a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Iridium(IV) chloride hydrate can be synthesized by dissolving iridium metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by the addition of hydrochloric acid to form IrCl₄. The resulting solution is then evaporated to obtain the hydrate form .
Industrial Production Methods
Industrial production of this compound involves the recovery and purification of iridium from secondary resources. This process includes alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution . These methods ensure the efficient extraction and purification of iridium, which is then converted to this compound.
Chemical Reactions Analysis
Types of Reactions
Iridium(IV) chloride hydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form iridium oxide nanoparticles.
Reduction: Under hydrogen, it is reduced to iridium metal.
Substitution: It can participate in substitution reactions to form different iridium complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen for reduction and various ligands for substitution reactions. The conditions typically involve elevated temperatures and controlled atmospheres to facilitate these reactions .
Major Products Formed
The major products formed from reactions involving this compound include iridium oxide nanoparticles, iridium metal, and various iridium complexes .
Scientific Research Applications
Iridium(IV) chloride hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Iridium(IV) chloride hydrate primarily involves its role as a precursor in the synthesis of iridium-based catalysts. These catalysts facilitate various chemical reactions by providing active sites for the reactants. The molecular targets and pathways involved depend on the specific application and the nature of the iridium-based catalyst formed .
Comparison with Similar Compounds
Similar Compounds
Iridium(III) chloride hydrate: Another iridium compound with similar applications but different oxidation states and properties.
Ruthenium(III) chloride hydrate: A compound with similar catalytic properties but involving ruthenium instead of iridium.
Iridium(IV) oxide: A compound formed from the oxidation of Iridium(IV) chloride hydrate, used as a stable catalyst in various reactions.
Uniqueness
This compound is unique due to its +4 oxidation state and its ability to form stable iridium oxide nanoparticles and other iridium-based catalysts. This makes it particularly valuable in applications requiring high catalytic activity and stability .
Properties
IUPAC Name |
tetrachloroiridium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir.H2O/h4*1H;;1H2/q;;;;+4;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDBPOWBLLYZRG-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.Cl[Ir](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H2IrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583556 | |
| Record name | Tetrachloroiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207399-11-9, 119401-96-6 | |
| Record name | Tetrachloroiridium--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iridium tetrachloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Iridium(IV) chloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















